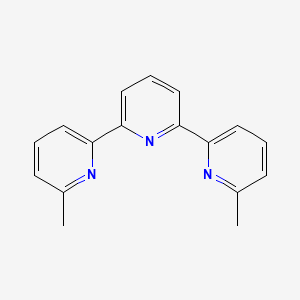
Verrucarol
Descripción general
Descripción
Verrucarol is a naturally occurring sesquiterpene mycotoxin, specifically a trichothecene, which is produced by various species of fungi, including Myrothecium verrucaria . It is known for its complex structure, which includes a tricyclic core with a 12,13-epoxide and a 4,15-diol configuration . This compound has garnered significant attention due to its potent biological activities and its role as a precursor to more complex trichothecene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through several methods. One notable synthetic route involves the alumina-catalyzed intramolecular Diels-Alder reaction, which is a remarkably facile process . Another method includes the hydrolysis of a crude extract from the culture of Myrothecium verrucaria . Additionally, this compound can be prepared from naturally occurring anguidine, although this process is laborious .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungal cultures, followed by extraction and purification processes. The hydrolysis of crude extracts from Myrothecium verrucaria cultures is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted trichothecenes, which can further undergo structural modifications to yield various biologically active compounds .
Aplicaciones Científicas De Investigación
Verrucarol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex trichothecene derivatives.
Biology: this compound is used to study the biosynthesis and metabolic pathways of trichothecenes.
Mecanismo De Acción
Verrucarol exerts its effects primarily by inhibiting protein synthesis. It binds to the 50S subunit of the human cytosolic ribosome, thereby preventing the elongation of the polypeptide chain . This inhibition leads to a cascade of cellular events, ultimately resulting in cell death. The functionalization of the C4 and C15 alcohols is crucial for its potent cellular toxicity .
Comparación Con Compuestos Similares
- T-2 Toxin
- HT-2 Toxin
- Verrucarin A
- Neosolaniol
- Deoxynivalenol
Comparison: Verrucarol is unique due to its specific tricyclic core structure and the presence of the 12,13-epoxide and 4,15-diol configuration . While other trichothecenes like T-2 toxin and HT-2 toxin share similar toxicological profiles, this compound’s structural features confer distinct biological activities and synthetic utility. Verrucarin A, a macrocyclic trichothecene, is an ester derivative of this compound and exhibits enhanced antitumor activity .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRVBNXAPSQDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-92-7 | |
| Record name | Verrucarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)
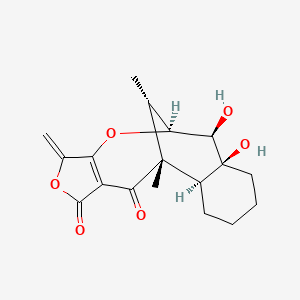
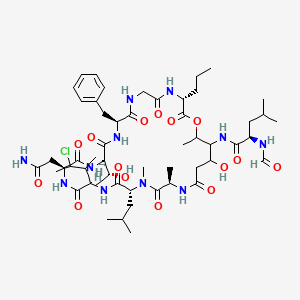
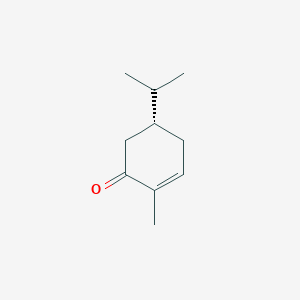
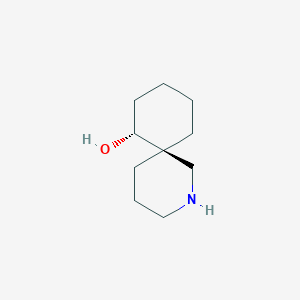
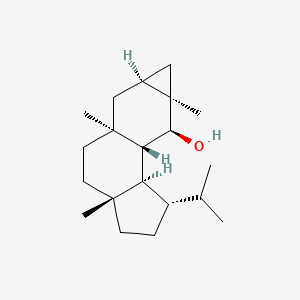

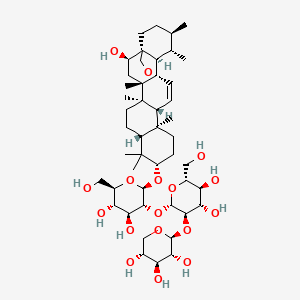
![3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside](/img/structure/B1248443.png)
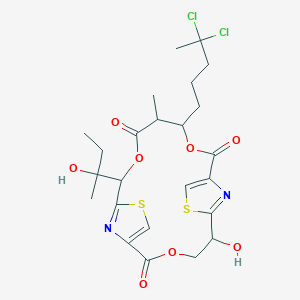
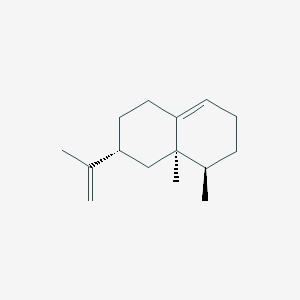
![(2S)-N-[(10S,13S,20S,21R)-3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B1248448.png)
